molecular formula C8H10BrNO B8648628 4-Bromo-2-ethyl-5-methoxypyridine

4-Bromo-2-ethyl-5-methoxypyridine

Cat. No.: B8648628
M. Wt: 216.07 g/mol
InChI Key: BCVNCPHXTDLFIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-ethyl-5-methoxypyridine is a pyridine derivative substituted with bromine at position 4, an ethyl group at position 2, and a methoxy group at position 4. Pyridine derivatives are pivotal in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric tunability. The ethyl group at position 2 likely enhances lipophilicity and steric bulk compared to smaller substituents like methyl or hydrogen, influencing reactivity and biological interactions .

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

4-bromo-2-ethyl-5-methoxypyridine

InChI

InChI=1S/C8H10BrNO/c1-3-6-4-7(9)8(11-2)5-10-6/h4-5H,3H2,1-2H3

InChI Key

BCVNCPHXTDLFIB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=N1)OC)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares substituents, key properties, and applications of 4-Bromo-2-ethyl-5-methoxypyridine with related compounds:

Compound Name Substituents (Positions) Key Differences Potential Applications References
This compound Br (4), Ethyl (2), OMe (5) Ethyl group increases lipophilicity Pharmaceutical intermediates Inferred
5-Bromo-2-methoxypyridine Br (5), OMe (2) Lacks ethyl group; Br at position 5 Organic synthesis, ligand design
4-Bromo-5-chloro-2-methylpyridine Br (4), Cl (5), Me (2) Chloro substitution enhances polarity Agrochemical precursors
5-Bromo-4-methoxy-2-methylpyridine Br (5), OMe (4), Me (2) Methoxy at position 4 alters electronic profile Medicinal chemistry (e.g., kinase inhibitors)
4-Bromo-2-methoxy-6-methylpyridine Br (4), OMe (2), Me (6) Methyl at position 6 adds steric hindrance Materials science, catalysis

Key Observations :

  • Positional Isomerism : The placement of bromine and methoxy groups significantly affects electronic properties. For example, 5-Bromo-2-methoxypyridine (Br at 5) may exhibit different reactivity in coupling reactions compared to 4-Bromo-substituted analogs .
  • Substituent Size : Ethyl (C₂H₅) vs. methyl (CH₃) groups influence steric effects. Ethyl-substituted derivatives may show reduced reactivity in nucleophilic substitutions due to increased bulk .
  • Electron-Withdrawing Groups : Chloro substituents (e.g., in 4-Bromo-5-chloro-2-methylpyridine) enhance electrophilicity, making these compounds more reactive in cross-coupling reactions .

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